Boc-D-tryptophanol
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Overview
Description
It is a derivative of tryptophan, an essential amino acid, and is commonly used in organic synthesis and pharmaceutical research.
Mechanism of Action
Biochemical Pathways
Boc-D-Tryptophanol is likely involved in the metabolism of tryptophan, an essential amino acid. Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Biochemical Analysis
Biochemical Properties
Boc-D-tryptophanol is involved in the metabolism of tryptophan, an essential amino acid . Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . This compound may interact with enzymes, proteins, and other biomolecules in these pathways, influencing their function and the overall biochemical reactions.
Metabolic Pathways
This compound is involved in the metabolism of tryptophan, which primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . It might interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
The preparation of Boc-D-tryptophanol typically involves the protection of the D-stereoisomer of tryptophanol by introducing a tert-butoxycarbonyl (Boc) protecting group on the amino group. This process is usually carried out under alkaline conditions . The synthetic route can be summarized as follows:
Protection of the amino group: The amino group of D-tryptophanol is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Purification: The resulting this compound is purified by recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Boc-D-tryptophanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Scientific Research Applications
Boc-D-tryptophanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including peptides and alkaloids.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: this compound is used in the development of pharmaceutical compounds, including potential drugs for treating neurological disorders and cancer.
Industry: It is employed in the production of fine chemicals and specialty chemicals for various industrial applications.
Comparison with Similar Compounds
Boc-D-tryptophanol can be compared with other similar compounds, such as:
Boc-L-tryptophanol: The L-stereoisomer of Boc-tryptophanol, which has different stereochemistry and potentially different biological activity.
Boc-D-tryptophan: The Boc-protected form of D-tryptophan, which lacks the hydroxyl group present in this compound.
Boc-L-tryptophan: The Boc-protected form of L-tryptophan, which also lacks the hydroxyl group and has different stereochemistry.
This compound is unique due to its specific stereochemistry and the presence of both the Boc-protected amino group and the hydroxyl group, which can participate in various chemical reactions and interactions .
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9,12,17,19H,8,10H2,1-3H3,(H,18,20)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFQUFUAEKORKL-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609578 |
Source
|
Record name | tert-Butyl [(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158932-00-4 |
Source
|
Record name | tert-Butyl [(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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